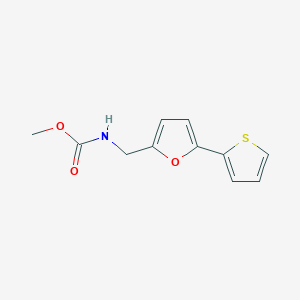![molecular formula C16H27N3O4 B2451229 Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate CAS No. 1356761-25-5](/img/structure/B2451229.png)
Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate is a complex organic compound with the molecular formula C16H27N3O4 and a molecular weight of 325.409 g/mol. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a carbamoyl group, and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1-cyanocyclohexylamine with ethyl 2-bromoacetate in the presence of a base to form the intermediate ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)acetate. This intermediate is then reacted with 2-methoxyethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate can be compared with similar compounds such as:
- Ethyl N-[2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(ethyl)amino)acetyl]carbamate
- Indole derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities
Propriétés
IUPAC Name |
ethyl 2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4/c1-3-23-15(21)12-19(9-10-22-2)11-14(20)18-16(13-17)7-5-4-6-8-16/h3-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTMYKCUNWGSKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCOC)CC(=O)NC1(CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate](/img/structure/B2451156.png)
![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)

![2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B2451161.png)

![N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+](/img/structure/B2451164.png)

![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2451167.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2451168.png)

